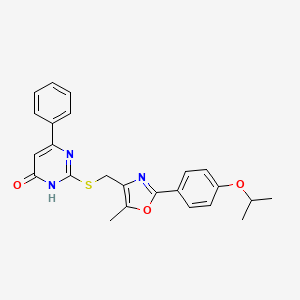

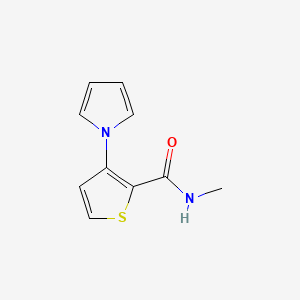

4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide and related compounds often involves reactions such as condensation, nucleophilic substitution, and the use of catalysts to achieve the desired product. For example, Sowrirajan et al. (2022) described the synthesis of a closely related compound, (E)-4-((4-Bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide, through the condensation of 4-bromobenzaldehyde and sulfadiazine, showcasing the diversity of synthetic routes available for these types of compounds (Sowrirajan et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques such as X-ray diffraction, FTIR, NMR spectroscopy, and computational methods like DFT. These analyses reveal the arrangement of atoms within the molecule and provide insight into the electronic structure, which is crucial for understanding the compound's reactivity and properties. For instance, Binzet et al. (2009) conducted a study on the crystal and molecular structure of a related compound, providing valuable information on its geometric configuration (Binzet et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide and its derivatives can include reactions with metals to form complexes, as well as various organic transformations. These reactions highlight the compound's reactivity and potential applications in synthesis and material science. For example, the reaction with Ni(II) and Cu(II) as reported by Binzet et al. (2009), demonstrates the potential for creating metal complexes (Binzet et al., 2009).

Physical Properties Analysis

The physical properties of 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide include solubility, melting point, and crystal structure. These properties are essential for determining the compound's suitability for various applications and for understanding how it behaves under different conditions. The study by Binzet et al. (2009) on the crystal structure provides insights into these aspects (Binzet et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, potential for forming bonds, and chemical stability, are crucial for the practical application of 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide in chemical synthesis and material science. The synthesis and characterization work, such as that by Binzet et al. (2009), provide a foundation for understanding these properties and how they can be manipulated for specific applications (Binzet et al., 2009).

科学的研究の応用

Photodynamic Therapy

4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide derivatives have been studied for their applications in photodynamic therapy. A particular derivative, peripheral tetrakis-(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide substituted zinc(II) phthalocyanine, demonstrated notable properties as a photosensitizer in photodynamic therapy. Its good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield make it a potential Type II photosensitizer for treating cancer (Pişkin, Canpolat & Öztürk, 2020).

Antimicrobial Activity

A series of novel derivatives of 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide showcased noteworthy antimicrobial properties. For instance, the compound N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited significant activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Photocatalysis

Certain 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide derivatives like zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have shown potential in photocatalytic applications. Their photosensitizing abilities are particularly useful for photocatalytic processes, providing a pathway for their application in various chemical reactions and environmental cleanup processes (Öncül, Öztürk & Pişkin, 2021).

Catalysis in Asymmetric Reactions

4-(bromomethyl)benzenesulfonamides have been utilized as quaternization reagents for cinchonidine, a compound used in asymmetric synthesis. The resulting cinchonidinium salts demonstrate highly enantioselective catalytic activity, highlighting the role of 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide derivatives in facilitating asymmetric synthesis, which is a critical process in the production of chiral pharmaceuticals (Itsuno, Yamamoto & Takata, 2014).

Cancer Treatment

In the realm of cancer treatment, 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide derivatives have shown promise. A particular derivative, 4-bromo-N-(5-ethyl-5H-pyrido[4,3-b]indol-8-yl)benzenesulfonamide (L34), demonstrated significant activity against gastric cancer cells, inducing apoptosis, which is a programmed cell death crucial for inhibiting cancer cell growth (Lin, Li, Lu & Chen, 2011).

作用機序

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers , and its specific targets are still under investigation.

Mode of Action

Similar compounds that combine thiazole and sulfonamide groups have shown antibacterial activity . These molecules interact with their targets, leading to changes that inhibit bacterial growth .

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .

特性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2S2/c1-2-11-9(15)12-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMDDJHOJOUXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)

![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)

![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)

![1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2480498.png)

![3-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2480500.png)